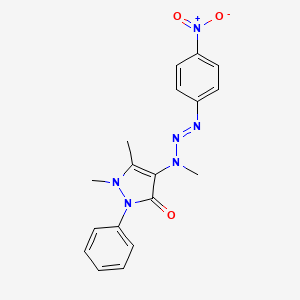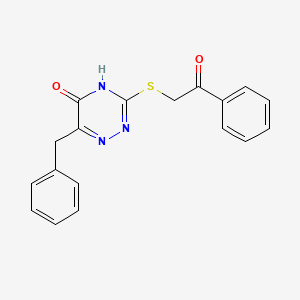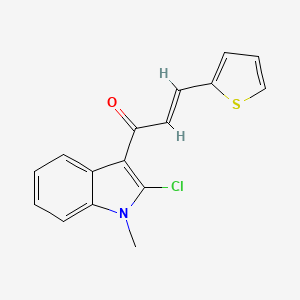
4-(3-{4-nitrophenyl}-1-methyl-2-triazenyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-{4-nitrophenyl}-1-methyl-2-triazenyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{4-nitrophenyl}-1-methyl-2-triazenyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the pyrazolone core: This can be achieved through the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions.
Introduction of the nitrophenyl group: This step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid.
Formation of the triazenyl group: This can be done by reacting the nitrophenyl derivative with a diazonium salt under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-{4-nitrophenyl}-1-methyl-2-triazenyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could lead to a variety of functionalized pyrazolones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of pyrazolones have been studied for their potential as enzyme inhibitors and other bioactive molecules. This compound could be explored for similar applications.
Medicine
Pyrazolone derivatives are known for their anti-inflammatory and analgesic properties. This compound could be investigated for potential therapeutic applications in treating pain and inflammation.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of 4-(3-{4-nitrophenyl}-1-methyl-2-triazenyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one would depend on its specific application. For example, if used as an enzyme inhibitor, it would interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
4-nitrophenylhydrazine: A simpler compound with a nitrophenyl group.
1,5-dimethyl-2-phenyl-3-pyrazolone: A pyrazolone derivative without the triazenyl group.
4-(3-{4-aminophenyl}-1-methyl-2-triazenyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: A similar compound with an amino group instead of a nitro group.
Uniqueness
The uniqueness of 4-(3-{4-nitrophenyl}-1-methyl-2-triazenyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for further functionalization and derivatization, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C18H18N6O3 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1,5-dimethyl-4-[methyl-[(4-nitrophenyl)diazenyl]amino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H18N6O3/c1-13-17(18(25)23(22(13)3)15-7-5-4-6-8-15)21(2)20-19-14-9-11-16(12-10-14)24(26)27/h4-12H,1-3H3 |
Clave InChI |
FXLGHIAYERQLSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,9aS,9bS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B13376573.png)


![tert-butyl 3-({[2-(2,4-dimethylanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13376586.png)
![6-(2-Chlorophenyl)-3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376588.png)


![9-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B13376595.png)
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B13376599.png)
![1-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B13376600.png)
![1-(4-{5-[(Prop-2-en-1-ylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B13376602.png)
![N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B13376603.png)
![3-{[(4-bromobenzyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide](/img/structure/B13376610.png)
